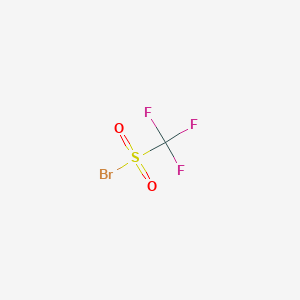
ATBTA-Eu3+
描述
科学研究应用
ATBTA-Eu3+ has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for detecting various chemical species.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the manufacturing of LEDs and other luminescent materials
作用机制
Target of Action
ATBTA-Eu3+ is primarily used as a fluorescent labeling reagent . Its primary targets are proteins and other biomolecules with amino groups .
Mode of Action
ATBTA-Eu3+ interacts with its targets through a process known as chelation . This europium chelate complex can easily label proteins and other biomolecules after conversion to DTBTA-Eu3+ by Cyanuric Chloride .
Biochemical Pathways
The biochemical pathways affected by ATBTA-Eu3+ primarily involve the fluorescent labeling of proteins . The labeled proteins can then be detected using time-resolved fluorometry .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of ATBTA-Eu3+'s action is the creation of fluorescently labeled proteins . These labeled proteins can be detected with high sensitivity using time-resolved fluorometry .
Action Environment
The action of ATBTA-Eu3+ can be influenced by environmental factors. For instance, the labeling reagent is deactivated by hydrolysis, especially in alkali solution . Therefore, the reagent dissolved in water should be used immediately. For temporary storage, the reagent should be dissolved in buffer solution at acidic pH (pH <5) and kept at 0°C .
生化分析
Biochemical Properties
ATBTA-Eu3+ plays a significant role in biochemical reactions due to its ability to bind to proteins and other biomolecules . It is easily labeled to proteins after conversion to DTBTA-Eu3+ by Cyanuric Chloride . This property makes it a valuable tool in biochemical studies, particularly in the field of proteomics.
Cellular Effects
ATBTA-Eu3+ has a stable fluorescence in various aqueous buffers This property allows it to be used in cellular studies, where it can help visualize and track the behavior of labeled proteins within cells
Molecular Mechanism
The mechanism of action of ATBTA-Eu3+ involves its conversion to DTBTA-Eu3+ and subsequent binding to amino groups of biomolecules This binding interaction allows ATBTA-Eu3+ to exert its effects at the molecular level
Temporal Effects in Laboratory Settings
ATBTA-Eu3+ has a long fluorescent lifetime , making it suitable for time-resolved fluorometry This property allows researchers to track the effects of ATBTA-Eu3+ over time in laboratory settings
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ATBTA-Eu3+ involves the reaction of europium chloride with a ligand, 4’- (4’-Amino-4-biphenylyl)-2,2’:6’,2’‘-terpyridine-6,6’'-diylbis (methyliminodiacetato). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired chelate complex .
Industrial Production Methods
In industrial settings, the production of ATBTA-Eu3+ follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with a purity of over 90% .
化学反应分析
Types of Reactions
ATBTA-Eu3+ primarily undergoes substitution reactions. It can be converted to DTBTA-Eu3+ by reacting with cyanuric chloride in an acetate buffer (pH 4.9) and acetone .
Common Reagents and Conditions
Cyanuric Chloride: Used for the conversion of ATBTA-Eu3+ to DTBTA-Eu3+.
Acetate Buffer (pH 4.9): Provides the necessary acidic environment for the reaction.
Acetone: Used as a solvent in the reaction.
Major Products
The major product formed from the reaction of ATBTA-Eu3+ with cyanuric chloride is DTBTA-Eu3+, which is used for labeling proteins and other biomolecules .
相似化合物的比较
Similar Compounds
DTBTA-Eu3+: A derivative of ATBTA-Eu3+ used for labeling biomolecules.
FITC (Fluorescein Isothiocyanate): Another fluorescent labeling reagent but with different spectral properties.
Rhodamine B: A fluorescent dye used in various applications
Uniqueness
ATBTA-Eu3+ is unique due to its long fluorescent lifetime and stable fluorescence in various aqueous buffers. It also has a large Stokes shift, which minimizes background fluorescence and enhances detection sensitivity .
属性
IUPAC Name |
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHPWPASHGOEZ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30EuN6NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659801 | |
| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601494-52-4 | |
| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)


![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)







